molecular formula C21H21N3O5S B611071 Sulfo DBCO-Amine CAS No. 2028284-70-8

Sulfo DBCO-Amine

Cat. No.: B611071
CAS No.: 2028284-70-8
M. Wt: 427.48
InChI Key: LPNNWQSOQIRTRP-UHFFFAOYSA-N
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Description

Sulfo DBCO-Amine is a water-soluble building block containing a dibenzocyclooctyne moiety. This reagent is commonly used in copper-free Click Chemistry reactions, specifically for the derivatization of carboxyl-containing molecules or activated esters through a stable amide bond. The hydrophilic sulfonated spacer arm greatly improves the water solubility of dibenzocyclooctyne derivatized molecules .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Sulfo DBCO-Amine is an alkyl chain-based PROTAC linker that can be used in the synthesis of PROTACs . It contains a DBCO group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows this compound to bind with various enzymes, proteins, and other biomolecules, facilitating a range of biochemical reactions .

Cellular Effects

The use of this compound in vitro allows for specific labelling of cellular target proteins and studying of drug target engagement with drug surrogates in live cells . Furthermore, cellular membrane lipids and proteins could be selectively labelled with this compound in vitro and cells could be adhered together using this compound . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This interaction allows for the formation of a stable amide bond, which can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Dosage Effects in Animal Models

Its use in copper-free Click Chemistry reactions suggests that it may have varying effects at different dosages .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely facilitated by its water solubility and ability to form stable amide bonds .

Subcellular Localization

Its ability to form stable amide bonds suggests that it may be directed to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo DBCO-Amine can be synthesized by reacting dibenzocyclooctyne with amine-containing compounds. The reaction typically involves the use of a sulfonated spacer arm to enhance water solubility. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes the purification of the final product through techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Sulfo DBCO-Amine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is a copper-free Click Chemistry reaction that allows for the efficient and selective conjugation of azide-containing molecules .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-containing compounds. The reaction conditions are typically mild, often carried out at room temperature in aqueous media or organic solvents such as DMSO or DMF .

Major Products Formed

The major products formed from the reactions involving this compound are stable triazole linkages. These linkages are formed through the SPAAC reaction between the dibenzocyclooctyne moiety and azide groups .

Scientific Research Applications

Bioorthogonal Chemistry

Mechanism of Action :
Sulfo DBCO-Amine participates in strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the selective conjugation with azide-functionalized biomolecules without the need for copper catalysts. This mechanism is particularly advantageous as it avoids potential cytotoxicity associated with copper ions, making it suitable for biological applications .

Applications :

  • Protein Labeling : this compound is used to label proteins with azide tags, facilitating tracking and imaging studies in live cells.
  • Metabolic Labeling : It has been employed for metabolic labeling of bacteria by conjugating with azide-modified d-amino acids, which enhances the detection of living bacteria in vivo .

Radiolabeling Applications

This compound has been explored as a radiotracer for imaging studies. For instance, the compound [^18F]FB-sulfo-DBCO was synthesized for use in positron emission tomography (PET). This application demonstrates its potential in non-invasive imaging of biological processes:

  • Case Study : In a study involving healthy mice, [^18F]FB-sulfo-DBCO showed significant accumulation in bacteria treated with azide-modified d-amino acids compared to controls. This suggests its utility in detecting bacterial infections and monitoring therapeutic responses .

The compound has been integrated into drug delivery systems where it serves as a linker for targeted delivery:

  • Targeted Drug Delivery : By conjugating drugs with azide functionalities to this compound, researchers can achieve targeted delivery mechanisms that minimize side effects and enhance therapeutic efficacy.

Research Findings and Insights

Recent studies have highlighted the kinetics of SPAAC reactions involving this compound under various conditions:

  • Reaction Kinetics : The compound exhibited significantly higher second-order rate constants compared to other DBCO-modified antibodies, indicating its superior reactivity in bioconjugation protocols . Factors such as buffer type and pH were shown to influence reaction rates significantly.

Comparison with Similar Compounds

Similar Compounds

  • Dibenzocyclooctyne-sulfo-N-hydroxysuccinimidyl ester
  • Dibenzocyclooctyne-amine
  • Dibenzocyclooctyne-PEG

Uniqueness

Sulfo DBCO-Amine is unique due to its hydrophilic sulfonated spacer arm, which significantly enhances its water solubility compared to other dibenzocyclooctyne derivatives. This property makes it particularly useful in aqueous environments and biological applications .

Biological Activity

Sulfo DBCO-Amine is a bifunctional compound that plays a significant role in bioconjugation and click chemistry, particularly in the context of strain-promoted alkyne-azide cycloaddition (SPAAC). This article will explore its biological activity, applications, and relevant research findings.

Molecular Formula : C21H21N3O5S
Molecular Weight : 427.47 g/mol
Solubility : Soluble in water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)
Appearance : Slightly yellow to slightly grey crystalline

This compound features a dibenzocyclooctyne (DBCO) moiety, which is highly reactive with azides, enabling rapid and selective conjugation without the need for copper catalysts. The presence of an amine group allows for further reactions with various electrophilic compounds, facilitating the formation of stable amide bonds .

This compound does not exhibit inherent biological activity; rather, it serves as a linker molecule in bioconjugation reactions. Its primary function is to facilitate the attachment of functional groups (e.g., fluorophores, drugs) to biomolecules. The DBCO group participates in SPAAC reactions, allowing researchers to modify biomolecules with high specificity and efficiency .

Applications in Research

This compound has diverse applications across various fields:

  • Proteolysis Targeting Chimeras (PROTACs) : It is used as a linker molecule within PROTACs, which are designed to recruit E3 ubiquitin ligases to target proteins for degradation by the proteasome. This application highlights its utility in targeted protein degradation strategies.
  • Bioconjugation : The compound is employed for modifying biomolecules containing carboxylic acid groups, enabling the introduction of functionalities like fluorophores or affinity tags for further study.
  • Imaging Techniques : Recent studies have utilized this compound in radiotracer synthesis for PET imaging. For instance, [^18F]FB-sulfo-DBCO was synthesized and shown to efficiently label azide-modified bacteria, demonstrating its potential for pathogen-specific imaging .

Case Studies

  • Microfluidic Fabrication :
    • A study explored the use of this compound in microfluidic devices for click chemistry-mediated modifications of hyaluronic acid. The results indicated successful conjugation with high efficiency .
  • In Vivo Imaging :
    • In an experiment involving azide-modified bacteria, [^18F]FB-sulfo-DBCO showed significantly higher accumulation in treated cultures compared to controls. This suggests that this compound can enhance the specificity and sensitivity of imaging techniques in microbiological applications .
  • Antimicrobial Activity :
    • While this compound itself does not exhibit antimicrobial properties, its application in bioconjugation has been explored to label bacterial cells for tracking and imaging purposes. This indirect use highlights its importance in studying microbial interactions and behaviors .

Comparative Analysis

The following table summarizes this compound's unique characteristics compared to other related compounds:

Compound NameKey FeaturesUnique Aspects
This compoundWater-soluble; reactive with azidesDual functionality for SPAAC and stable amide bond formation
DBCOHighly reactive with azidesLacks an amine group
Alkyne-PEG4-AmineContains PEG spacerLacks direct reactivity with carboxyl groups
Azide DerivativesReactive towards alkynesRequires copper catalysis for reaction

Properties

IUPAC Name

3-amino-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c22-13-19(30(27,28)29)21(26)23-12-11-20(25)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14,22H2,(H,23,26)(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNNWQSOQIRTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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